molecular formula C12H17N B1368563 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene CAS No. 53483-18-4

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene

Cat. No. B1368563
CAS RN: 53483-18-4
M. Wt: 175.27 g/mol
InChI Key: QMYIZIMLQKRMBL-UHFFFAOYSA-N
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Description

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene, also known by other names such as N-Succinimidyl 4-[4-(Dimethylamino)phenylazo]benzoate , is a chemical compound with the molecular formula C₁₉H₁₈N₄O₄ and a molecular weight of 366.38 g/mol . It exists as a solid and exhibits a pale yellow to reddish-brown color in its powder or crystalline form . Let’s explore further.


Molecular Structure Analysis

The molecular structure of 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene is crucial for understanding its properties and reactivity. Unfortunately, the X-ray crystal structure data is not readily accessible in the available sources. Researchers interested in this compound should explore relevant scientific papers for detailed structural insights .


Physical And Chemical Properties Analysis

  • Melting Point : The compound decomposes at approximately 242°C .
  • Fluorescent Dye : It exhibits fluorescence properties, which could be relevant for specific applications .

Scientific Research Applications

Antibacterial and Antifungal Properties

Swarnkar, Ameta, and Vyas (2014) conducted a study on the synthesis of N, N-dimethylaniline containing pyrazole derivatives using 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones). The compounds were tested for their antibacterial and antifungal activities, demonstrating their potential use in antimicrobial applications (Swarnkar, Ameta, & Vyas, 2014).

Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a series of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antimicrobial activity against various bacteria and fungi. The study highlighted the interesting antimicrobial activity of these compounds, emphasizing their potential in medical research (Ghorab et al., 2017).

Chemical Synthesis and Characterization

Rheiner and Brossi (1962) investigated the Hofmann exhaustive methylation of an analgesic, leading to the synthesis of 1-dimethylamino-1-(2′-vinyl-4′,5′-dimethoxy-phenyl)-3-(p-chloro-phenyl)-propane, a compound related to 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene. The study contributes to the understanding of chemical synthesis and the characterization of such compounds (Rheiner & Brossi, 1962).

Kurian, Sadaphale, Paliwal, Pandey, and Bagade (2013) synthesized an azine compound using microwave irradiation technique and conducted crystallographic studies. The research provides valuable information on the structural characteristics of compounds related to 3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene (Kurian et al., 2013).

Sensing and Capture Applications

Vishnoi, Sen, Patwari, and Murugavel (2015) synthesized a fluorescent chemo-sensor that exhibited highly selective and remarkable fluorescence quenching in the presence of picric acid. The sensor's selectivity and interactions in the solid state were studied in detail, showing the compound's potential in selective sensing and capture applications (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Khan, Asiri, and Al-Thaqafy (2016) studied the optical properties and fluorescence quenching of a biologically active dye, demonstrating its use as a probe to determine the critical micelle concentration (CMC) of surfactants. The study provides insights into the dye's interaction with micelles and its potential applications in determining surfactant concentrations (Khan, Asiri, & Al-Thaqafy, 2016).

Safety And Hazards

  • Avoidance Conditions : The compound should be protected from light , moisture (as it may lead to decomposition), and heat .
  • Storage Temperature : Store it at temperatures between 0°C and 10°C with an inert gas atmosphere .

properties

IUPAC Name

N,N-dimethyl-4-(2-methylprop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(2)9-11-5-7-12(8-6-11)13(3)4/h5-8H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYIZIMLQKRMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641211
Record name N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene

CAS RN

53483-18-4
Record name N,N-Dimethyl-4-(2-methylprop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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